Lesinurad Impurity 7 is a chemical compound associated with the synthesis of lesinurad, a medication primarily used to manage hyperuricemia in patients with gout. Lesinurad functions as a selective inhibitor of uric acid transporter 1, thereby reducing serum uric acid levels. The impurity itself is a byproduct encountered during the synthesis of lesinurad and is classified under organic compounds due to its structural characteristics.
The primary sources for information regarding Lesinurad Impurity 7 include patents, scientific publications, and databases such as PubChem. Notably, patents like WO2015054960A1 and CN106187927B detail synthetic methods and chemical classifications related to lesinurad and its impurities . Additionally, studies on the systematic structure-activity relationship provide insights into the molecular interactions and properties of lesinurad and its derivatives .
The synthesis of Lesinurad Impurity 7 typically involves multi-step chemical reactions that may include bromination, hydrolysis, and reduction processes. The methods can vary significantly based on the desired purity and yield of the final product.
The synthesis processes are designed to minimize environmental impact while maximizing yield. For instance, novel methods avoid hazardous reagents like thiophosgene, opting instead for safer alternatives that maintain high efficiency in large-scale production .
Lesinurad Impurity 7 has a complex molecular structure characterized by its triazole ring system. The structural formula can be represented as follows:
The compound's structure includes:
Lesinurad Impurity 7 participates in various chemical reactions that are crucial for its synthesis and characterization:
Reactions involving Lesinurad Impurity 7 often require careful control of temperature and pressure conditions to ensure optimal yields and minimize side reactions.
Lesinurad acts primarily by inhibiting uric acid transporter 1 (URAT1), which is responsible for reabsorbing uric acid in the kidneys. By blocking this transporter, lesinurad promotes the excretion of uric acid, thereby lowering serum levels.
Lesinurad Impurity 7 serves primarily as an intermediate in the synthesis of lesinurad. Its study is crucial for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3